3-溴-5-(哌啶-1-基)吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

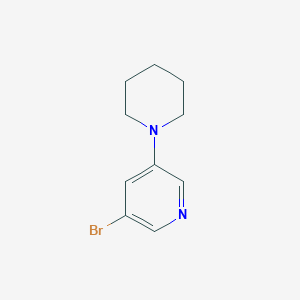

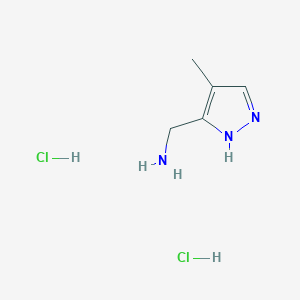

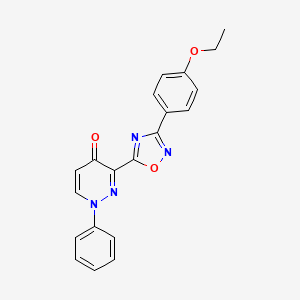

3-Bromo-5-(piperidin-1-yl)pyridine is a compound that is part of a broader class of organic molecules where a piperidine ring is attached to a pyridine ring. The presence of the bromine atom on the pyridine ring makes it a versatile intermediate for various chemical reactions, particularly in the synthesis of more complex organic compounds. The piperidine moiety is a common structural motif in many pharmaceuticals and organic compounds, which often imparts significant biological activity to these molecules.

Synthesis Analysis

The synthesis of compounds related to 3-Bromo-5-(piperidin-1-yl)pyridine often involves carbon-carbon coupling reactions, as seen in the preparation of various pyridine derivatives through arylation of azoles with bromopyridines and subsequent reduction of the pyridine ring . Additionally, the synthesis of 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different reaction conditions indicates the versatility of brominated pyridines as intermediates for constructing more complex heterocycles .

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives has been extensively studied using single crystal X-ray diffraction data. For instance, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was investigated to understand the molecular geometry and intermolecular interactions in the solid state . Such analyses are crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

Brominated pyridines are key intermediates in various chemical transformations. For example, the reduction of 5-(bromomethyl)-1-pyrrolinium bromides to 2-(bromomethyl)pyrrolidines and their subsequent transformation into piperidin-3-ones through a ring expansion-oxidation protocol demonstrates the reactivity of brominated intermediates in synthesizing piperidine derivatives . The piperidine-mediated [3 + 3] cyclization of 2-amino-4H-chromen-4-ones and substituted 2-benzylidenemalononitriles to access 2-amino chromeno[2,3-b]pyridine derivatives further exemplifies the chemical versatility of piperidine-containing compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives are influenced by their molecular structure. For example, the nonlinear optical properties of certain brominated pyridine compounds have been computed and found to be greater than the value of urea due to the conjugation effect . Additionally, the crystal structure analysis provides insights into the density and intermolecular interactions, which are important for understanding the material properties of these compounds .

科学研究应用

合成杂环化合物3-溴-5-(哌啶-1-基)吡啶在合成杂环化合物中起着至关重要的作用,特别是那些具有药用和药理学意义的化合物。例如,其衍生物对于创建5H-吡喃并[2,3-d]嘧啶骨架至关重要,这些骨架是各种生物活性分子的关键前体。Parmar等人(2023年)的综述强调了使用混合催化剂,包括有机催化剂和纳米催化剂,合成这些骨架的广泛适用性,突出它们在为制药行业开发引导分子方面的重要性 ACS Omega。

细胞色素P450同工酶抑制该化合物的相关性延伸到其对细胞色素P450(CYP)酶的潜在影响,这些酶对于药物代谢至关重要。尽管3-溴-5-(哌啶-1-基)吡啶本身可能不是直接的抑制剂,但相关结构影响CYP同工酶的选择性,影响药物间的相互作用和代谢。Khojasteh等人(2011年)的综述深入探讨了化学抑制剂对CYP同工酶的选择性,这对于理解代谢途径和优化治疗策略至关重要 European Journal of Drug Metabolism and Pharmacokinetics。

药用应用吡啶衍生物,包括3-溴-5-(哌啶-1-基)吡啶,因其药用重要性而备受关注。这些化合物表现出各种生物活性,使它们在现代药用应用中具有价值。Altaf等人(2015年)回顾了吡啶衍生物的药用和非药用用途,强调了它们在临床应用中的作用以及开发新治疗剂的潜力 Journal of Drug Design, Medicinal Chemistry, and Drug Discovery。

化学传感应用此外,吡啶衍生物,包括3-溴-5-(哌啶-1-基)吡啶,在化学传感应用中发挥着重要作用。Abu-Taweel等人(2022年)讨论了吡啶衍生物在分析化学中作为化学传感器的合成途径、结构表征和潜力。它们对各种离子和中性物种具有高亲和力,可用于开发高效的化学传感器,用于检测环境、农业和生物样品中的不同物种 Critical Reviews in Analytical Chemistry。

未来方向

作用机制

Target of Action

Piperidine derivatives have been associated with various biological activities, suggesting that they may interact with a range of molecular targets .

Mode of Action

Structure-activity relationship studies have indicated that the ether linkage between quinoline and piperidine is crucial to the inhibitory effect .

Biochemical Pathways

Piperidine derivatives have been known to influence various biochemical processes .

Result of Action

Piperidine derivatives have been associated with various biological activities, suggesting that they may have diverse cellular effects .

属性

IUPAC Name |

3-bromo-5-piperidin-1-ylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c11-9-6-10(8-12-7-9)13-4-2-1-3-5-13/h6-8H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCXEOYPUWBFGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=CN=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide](/img/structure/B2479926.png)

![N-(4-acetylphenyl)-2-{[8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}acetamide](/img/structure/B2479933.png)

![Spiro[2.6]nonan-4-one](/img/structure/B2479941.png)

![1-[(3-chlorophenyl)methyl]triazole-4,5-dicarboxylic Acid](/img/structure/B2479944.png)

![3-[(2-Fluoroethanesulfonyl)methyl]azetidine hydrochloride](/img/structure/B2479945.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2479949.png)